GSK3368715

PRMT1 inhibition PRMT4 inhibition isoform selectivity profiling

GSK3368715 (also known as EPZ019997) is a first-in-class, orally bioavailable, reversible, S-adenosyl‑L‑methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs). It potently inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 in the low nanomolar range and exhibits marked selectivity over type II/III PRMTs and a broad panel of other methyltransferases, ion channels, receptors, and transporters.

Molecular Formula C20H38N4O2
Molecular Weight 366.5 g/mol
Cat. No. B3028135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3368715
Molecular FormulaC20H38N4O2
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCCOCC1(CCC(CC1)C2=C(C=NN2)CN(C)CCNC)COCC
InChIInChI=1S/C20H38N4O2/c1-5-25-15-20(16-26-6-2)9-7-17(8-10-20)19-18(13-22-23-19)14-24(4)12-11-21-3/h13,17,21H,5-12,14-16H2,1-4H3,(H,22,23)
InChIKeySPEGERVLTUWZPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK3368715 (EPZ019997) – First-in-Class, Orally Active Type I PRMT Inhibitor for Targeted Oncology Research


GSK3368715 (also known as EPZ019997) is a first-in-class, orally bioavailable, reversible, S-adenosyl‑L‑methionine (SAM)-uncompetitive inhibitor of type I protein arginine methyltransferases (PRMTs). It potently inhibits PRMT1, PRMT3, PRMT4, PRMT6, and PRMT8 in the low nanomolar range and exhibits marked selectivity over type II/III PRMTs and a broad panel of other methyltransferases, ion channels, receptors, and transporters [1]. The compound has been profiled both in vitro and in vivo, advanced to a Phase I clinical trial (NCT03666988), and is supported by a published co‑crystal structure (PDB 6NT2) that confirms its direct binding mode [1][2].

Why Generic Type I PRMT Inhibitor Substitution Fails: Differentiating the Pharmacological Fingerprint of GSK3368715


Type I PRMT inhibitors that share the same nominal target class can exhibit substantially different isoform selectivity profiles, binding kinetics, and off‑target liabilities. For example, the commonly used probe MS023 displays a distinct potency fingerprint across PRMT1‑8 isoforms compared with GSK3368715 [1][2]. Moreover, the SAM‑uncompetitive mechanism of GSK3368715 generates time‑dependent inhibition kinetics that are not recapitulated by SAM‑competitive inhibitors, potentially altering cellular pharmacodynamics and efficacy readouts [1]. Because small differences in relative isoform potency can translate into divergent effects on substrate methylation, splicing, and proliferation, substituting one pan‑type I inhibitor for another without matched experimental characterization will compromise both reproducibility and biological interpretation.

Quantitative Evidence Guide: GSK3368715 Differentiation from Closest Analogs and Alternatives


Differential Isoform Potency Profile vs. MS023: 10‑Fold Superiority on PRMT1

In biochemical enzyme assays, GSK3368715 inhibits PRMT1 with an IC50 of 3.1 nM, approximately 10‑fold more potent than the widely used type I PRMT inhibitor MS023 (IC50 = 30 nM for PRMT1) [1][2]. GSK3368715 also shows a 2.2‑fold potency advantage on PRMT4 (IC50 = 38 nM vs. MS023 IC50 = 83 nM). Conversely, MS023 is more potent on PRMT6 (4 nM vs. 4.7 nM) and PRMT8 (5 nM vs. 39 nM), underscoring that the two compounds, although both pan‑type I inhibitors, present inverted potency hierarchies across specific isoforms.

PRMT1 inhibition PRMT4 inhibition isoform selectivity profiling

Superior Selectivity Over Type II/III PRMTs: >6,500‑Fold Window vs. PRMT5

GSK3368715 exhibits negligible activity against type II PRMTs: IC50 values for PRMT5, PRMT7, and PRMT9 are >20 408 nM, >40 000 nM, and >15 000 nM, respectively [1]. The selectivity window for PRMT1 over PRMT5 exceeds 6 500‑fold. In contrast, many closely related pan‑type I inhibitors have not been extensively counter‑screened against the full PRMT family, leaving their selectivity margins undefined. The availability of a published co‑crystal structure (PDB 6NT2) further confirms that the selectivity arises from occupancy of the peptide substrate site rather than the SAM pocket, providing a structural rationale for the avoidance of type II/III PRMT engagement [2].

type I PRMT selectivity PRMT5 counterscreen epigenetic probe specificity

Synergistic Cancer Cell Growth Inhibition with PRMT5 Blockade in MTAP‑Deficient Models

Co‑treatment of GSK3368715 with the PRMT5 inhibitor GSK3203591 elicited synergistic anti‑proliferative effects across a panel of cancer cell lines, particularly those harboring MTAP deletion, where endogenous MTA accumulation already imposes partial PRMT5 inhibition [1]. The primary publication reports that synergy was verified through combination index analysis (Fedoriw et al. 2019, Figure 4 and Supplementary Data), demonstrating that the degree of global arginine methylation reduction achieved by the combination exceeds that achievable with either monotherapy alone.

synthetic lethality MTAP loss PRMT5 synergy cancer cell line panel

Clinical Oral Pharmacokinetics: Rapid Absorption with Tmax of 1 Hour in Humans

In the Phase I dose‑escalation study NCT03666988, GSK3368715 administered orally once‑daily at doses of 50, 100, and 200 mg achieved maximum plasma concentration (Tmax) within approximately 1 hour following both single and repeat dosing [1]. This rapid absorption profile contrasts with many type I PRMT inhibitors that lack human PK data entirely, leaving their translational potential untested.

clinical PK oral bioavailability first‑in‑human oncologic dosing

Quantitative Pharmacodynamic Biomarker: hnRNP‑A1 Dimethylation in Blood and Tumor

Type I PRMT inhibition by GSK3368715 leads to a dose‑dependent reduction in asymmetric dimethylation of the substrate protein hnRNP‑A1 in human peripheral blood mononuclear cells, as quantified by targeted mass spectrometry [1]. This validated pharmacodynamic biomarker enables direct measurement of target engagement in both blood and tumor tissue, a capability that is absent for other type I PRMT inhibitors where quantitative PD endpoints have not been established.

pharmacodynamic biomarker hnRNP‑A1 methylation target engagement mass spectrometry

Optimal Research and Industrial Application Scenarios for GSK3368715


Selective Dissection of PRMT1/PRMT4‑Mediated Biology Without Type II Confounding

Researchers studying the specific roles of PRMT1 and PRMT4 in arginine methylation, splicing regulation, or chromatin biology can employ GSK3368715 at low nanomolar concentrations (IC50 ≤ 38 nM for PRMT1/4) to achieve robust target inhibition while avoiding interference with PRMT5, PRMT7, or PRMT9 at tested doses. This selectivity is especially valuable when interpreting experiments where PRMT5‑dependent compensatory methylation could mask phenotype [1][2].

Synthetic‑Lethality Screening and Combination Studies in MTAP‑Deficient Cancer Models

GSK3368715 is uniquely suited for synthetic‑lethality screens and combination therapy experiments in MTAP‑deleted tumor backgrounds. The established synergy with PRMT5 inhibitors such as GSK3203591, validated by combination index analysis in isogenic MTAP‑null PANC03.27 and other cancer lines, provides a strong rationale for using GSK3368715 in studies exploring the MTAP‑mediated collateral vulnerability pathway [1].

In Vivo Pharmacological Studies Requiring Oral Dosing and Defined Human PK

For in vivo xenograft, PDX, or syngeneic tumor models requiring oral administration, GSK3368715 offers a well‑characterized pharmacokinetic profile with rapid human absorption (Tmax ≈ 1 h) and documented tumor growth inhibition across multiple models (e.g., 78% and 97% tumor growth reduction at 150 and 300 mg/kg, respectively, in BxPC‑3 pancreatic adenocarcinoma xenografts) [1][2]. This facilitates dose‑to‑exposure relationships that can be directly compared with emerging clinical PK data.

Translational Research Leveraging hnRNP‑A1 as a Quantitative Target‑Engagement Biomarker

In translational and pharmacodynamic studies, the validated hnRNP‑A1 methylation assay enables quantitative assessment of target engagement in blood and tumor biopsy samples, supporting PK‑PD modeling and dose‑optimization strategies. This tool provides a measurable, dose‑responsive readout directly linked to the mechanism of action of GSK3368715 [1].

Technical Documentation Hub

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51 linked technical documents
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